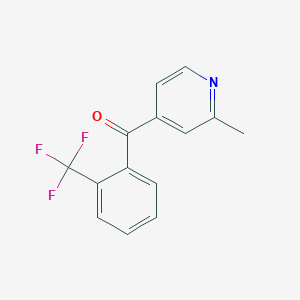
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine
Übersicht
Beschreibung
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C14H10F3NO and its molecular weight is 265.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a chemical compound that has garnered attention due to its diverse biological activities, particularly in agrochemical and potential pharmaceutical applications. With a molecular formula of C12H10F3N and a molecular weight of 265.23 g/mol, this compound features a unique structure that enhances its efficacy in various biological contexts.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylbenzoyl group at the 4-position. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits notable biological activity across several domains:
- Agrochemical Applications : This compound is particularly effective as an agrochemical agent, contributing to crop protection against pests. Its derivatives have been utilized in the formulation of pesticides that protect crops from various agricultural pests, thereby reducing crop losses and enhancing food security.
- Pharmaceutical Potential : Emerging research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmaceutical development. The structural characteristics that enhance its biological activity also suggest potential applications in treating diseases associated with inflammation.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Inhibition of Androgen Receptors : Studies have shown that compounds similar to this compound can inhibit androgen receptors in prostate cancer cell lines, indicating potential use in cancer therapies targeting hormone-dependent tumors .
- Agrochemical Efficacy : The trifluoromethyl group enhances the compound's ability to penetrate plant tissues and interact with pest physiology, leading to effective pest control mechanisms.
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Agrochemical Efficacy : In field trials, formulations containing this compound demonstrated significant reductions in pest populations compared to untreated controls, underscoring its utility in agricultural settings.
- Anti-inflammatory Activity : In vitro assays have indicated that derivatives of this compound exhibit dose-dependent inhibition of inflammatory markers in macrophage cultures, suggesting a mechanism for its proposed analgesic effects.
- Structure-Activity Relationship (SAR) : Research on related pyridine derivatives has established SAR profiles that guide the design of more potent analogs. For example, modifications at specific positions on the pyridine ring can lead to enhanced receptor binding and biological activity .
Comparative Analysis Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | Simpler structure; primarily used in agrochemicals |
| 4-Trifluoromethylbenzamide | C8H7F3N | Contains an amide functional group; different reactivity |
| 4-(Trifluoromethyl)phenylacetic acid | C9H8F3O2 | Carboxylic acid functional group; potential for different applications |
| 5-(Trifluoromethyl)pyrazole | C5H3F3N2 | Heterocyclic structure; used in pharmaceuticals |
Eigenschaften
IUPAC Name |
(2-methylpyridin-4-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-8-10(6-7-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWIBRESXCOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















